
N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine
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Overview
Description
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research to induce mutations and study the mechanisms of carcinogenesis. This compound is particularly known for its ability to alkylate DNA, leading to mutations that can result in cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Reactions with Thiols (Cysteine)
N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine (MNNG) reacts with cysteine to yield cystine and N-methyl-p-toluenesulfonamide in near-quantitative yields . The mechanism involves:
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Formation of an S-nitroso derivative of cysteine as an intermediate.
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Subsequent elimination of the nitroso group, leading to cystine formation .
Key Products
Reactant | Products | Mechanism |
---|---|---|
Cysteine | Cystine, N-methyl-p-toluenesulfonamide | S-nitrosation → NO release → disulfide formation |
Nitrosation Kinetics and Mechanism
The nitrosation of MNNG is reversible and shares mechanistic similarities with amides and ureas . The reaction involves:
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Nucleophilic attack on the nitroso-nitrogen, facilitated by acidic or basic conditions.
Comparison with Amides/Ureas
Feature | MNNG | Amides/Ureas |
---|---|---|
Nitrosation reversibility | Yes | Yes |
Dominant reactive site | Nitroso-nitrogen | Amide nitrogen |
Leaving group | Nitro group | Hydroxyl/alkoxy group |
Reactions with Organolithium and Grignard Reagents
MNNG undergoes nucleophilic substitution with organolithium (R-Li) and Grignard reagents (R-MgX) :
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Initial product : Unstable oxy-hydrazine intermediates.
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Elimination pathways :
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Quenching effects : Protic solvents (e.g., water, ethanol) stabilize intermediates, while non-nucleophilic solvents favor elimination .
Reagent-Specific Outcomes
Reagent | Key Product | Reaction Conditions |
---|---|---|
PhMgBr | Phenyl hydrazine | Formal reduction during quenching |
t-BuLi | Azomethine imine | Elimination post-quenching |
Photolysis and Fragmentation
MNNG undergoes photolytic cleavage via excitation to singlet states (S₁ or S₂) :
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Primary products : Nitric oxide (NO) and dimethylamino radicals .
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Quantum yields :
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Oxygen-dependent pathways :
Environmental Impact Factors
Condition | Effect on Products |
---|---|
High pH | Favorable for nitrite (NO₂⁻) formation |
Presence of oxygen | Increases superoxide/peroxynitrite yields |
Low concentration | Shifts toward dimethylamine (DMA) production |
DNA Methylation and Alkylation
MNNG acts as a direct methylating agent in neutral or basic conditions :
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Primary targets : O⁶-guanine and O⁴-thymine , forming O⁶-methylguanine and O⁴-methylthymine .
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Thiol-enhanced methylation :
Methylation Distribution
Base | % Methylated (MNNG vs. dimethyl sulfate) |
---|---|
Guanine (O⁶) | ~7% (MNNG), 0% (dimethyl sulfate) |
Adenine (N³) | Majority (both agents) |
Scientific Research Applications
Carcinogenesis Studies
MNNG is extensively used in carcinogenesis research. It serves as a model compound to investigate the mechanisms of cancer development, particularly through its role in DNA alkylation. Studies have demonstrated that MNNG induces tumors in various animal models, including rats and mice, primarily affecting the gastrointestinal tract and other organs .
Key Findings:
- MNNG treatment can lead to multiple tumors within the gastrointestinal tract.
- It exhibits a synergistic effect with Helicobacter pylori infection, enhancing gastric cancer formation.
- Genetic mutations, particularly in the Ras oncogene, have been frequently observed in MNNG-induced tumors .
Mechanistic Studies on DNA Damage
Research has focused on understanding how MNNG interacts with DNA. It primarily causes O6-methylguanine lesions, which are critical for mutagenesis. The repair mechanisms of these lesions have been studied extensively to comprehend their implications in cancer biology .
Case Study:
In a study involving the administration of MNNG to rats, it was observed that O6-methylguanine was lost from DNA across various tissues, indicating differential repair rates that contribute to tumorigenesis .
Activation of Oncogenic Pathways
Recent studies have shown that MNNG can activate the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival. This activation occurs independently of traditional pathways associated with DNA damage response, suggesting that MNNG may have specific targets within cellular signaling networks .
Data Table: Activation of Signaling Pathways by MNNG
Pathway | Effect of MNNG | Mechanism |
---|---|---|
Ras-MAPK | Activation | Direct interaction with Ras oncogene |
PI3K | No significant effect | Inhibition does not block p-Erk activation |
p38/HOG1 | No significant effect | Inhibition does not block p-Erk activation |
CDK | No significant effect | Inhibition does not block p-Erk activation |
Environmental and Regulatory Considerations
MNNG's applications extend beyond laboratory research into environmental toxicology. Its presence in certain environments raises concerns about water quality and public health due to its carcinogenic nature. Regulatory guidelines are essential for managing exposure levels and ensuring safety .
Regulatory Insights:
- Guidelines for managing exposure to nitrosamines like MNNG are established to protect human health and aquatic ecosystems.
- Continuous monitoring is necessary to assess the impact of such compounds on environmental health.
Mechanism of Action
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine exerts its effects primarily through alkylation of DNA. It transfers alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs. These mutations can result in genetic instability and cancer. The compound also induces oxidative stress and DNA damage, further contributing to its mutagenic and carcinogenic effects.
Comparison with Similar Compounds
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is unique due to its high mutagenic potency and specific alkylation sites on DNA. Similar compounds include:
N-methyl-N-nitrosourea: Another potent mutagen that alkylates DNA.
Ethyl methanesulfonate: A chemical mutagen that induces point mutations.
Nitrosamines: A class of compounds known for their carcinogenic properties.
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine stands out due to its specific use in research to study DNA alkylation and its role in carcinogenesis.
Biological Activity
N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine (often abbreviated as MNNG) is a potent alkylating agent with significant biological activity, particularly in the context of mutagenesis and carcinogenicity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and associated research findings.
MNNG is a member of the nitrosourea family and is known for its ability to induce DNA damage through alkylation. The compound interacts primarily with nucleophilic sites in DNA, leading to the formation of DNA adducts that can result in mutations during DNA replication. The primary mechanism involves:
- Alkylation of DNA : MNNG transfers an alkyl group to the N7 position of guanine, which can lead to mispairing during DNA replication.
- Induction of DNA Strand Breaks : The formation of adducts can cause destabilization of the DNA helix, resulting in single or double strand breaks.
- Mutagenesis : The errors introduced during replication can lead to point mutations, insertions, or deletions, contributing to carcinogenesis.
Mutagenic Effects
MNNG has been extensively studied for its mutagenic properties. It has demonstrated the ability to induce mutations across various organisms, including bacteria, yeast, plants, and mammalian cells. Key findings include:
- In Bacteria : MNNG is mutagenic in several bacterial strains, including Salmonella and Escherichia coli, where it induces base pair substitutions and frameshift mutations .
- In Mammalian Cells : In vitro studies have shown that MNNG induces chromosomal aberrations and sister chromatid exchanges in human cell lines. It also causes mutations in cultured rodent cells .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) classifies MNNG as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans based on sufficient evidence from animal studies . In vivo studies have shown that:
- Animal Studies : MNNG has induced tumors in various animal models, including mice and rats, following administration via different routes (oral, intraperitoneal) .
- Epidemiological Evidence : Limited human data suggest a correlation between long-term exposure to MNNG and increased incidence of specific cancers such as gliomas .
Case Studies and Research Findings
Several studies have highlighted the biological activity of MNNG:
- Genetic Effects Study : A comprehensive survey indicated that MNNG causes significant genotoxic effects across multiple test systems. It was found to induce mutations in Drosophila and chromosomal aberrations in various mammalian cell types .
- Carcinogenicity Assessment : Research conducted on laboratory animals revealed that prolonged exposure to MNNG resulted in local tumors when applied intrauterinely in rats .
- Mechanistic Insights : Studies using human cell lines have demonstrated that MNNG can cause unscheduled DNA synthesis, indicating its role in disrupting normal cellular processes .
Data Summary Table
Properties
CAS No. |
138090-34-3 |
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Molecular Formula |
C3H7N5O3 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
1,2-dimethyl-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-4-3(5-8(10)11)7(2)6-9/h1-2H3,(H,4,5) |
InChI Key |
BRHBCJCBRIWSHT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N[N+](=O)[O-])N(C)N=O |
Origin of Product |
United States |
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